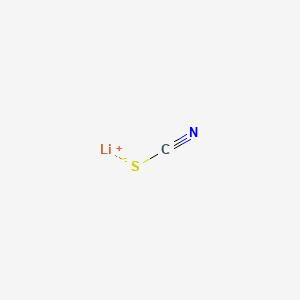

Lithium thiocyanate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Li/c2-1-3;/h3H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZXSOKJEJFHCP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(#N)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CLiNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883339 | |

| Record name | Thiocyanic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Lithium thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-65-0 | |

| Record name | Thiocyanic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Anhydrous Lithium Thiocyanate from Ammonium Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of anhydrous lithium thiocyanate (B1210189) from ammonium (B1175870) thiocyanate. The document details the core chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Lithium thiocyanate (LiSCN) is a versatile reagent with applications in various chemical syntheses and as an electrolyte in lithium-ion batteries. Its hygroscopic nature, however, presents a significant challenge in preparing the anhydrous form. This guide focuses on a robust and widely cited method for the synthesis of anhydrous LiSCN, commencing from the readily available starting materials, ammonium thiocyanate (NH₄SCN) and lithium hydroxide (B78521) (LiOH). The process involves a metathesis reaction followed by a carefully controlled purification and dehydration procedure.

Core Synthesis Pathway

The fundamental reaction involves the double displacement of ammonium thiocyanate with lithium hydroxide, typically in its monohydrate form (LiOH·H₂O), to yield this compound and ammonium hydroxide. The overall chemical equation for this reaction is:

NH₄SCN + LiOH·H₂O → LiSCN + NH₃↑ + 2H₂O

The volatile byproducts, ammonia (B1221849) (NH₃) and water (H₂O), are subsequently removed to drive the reaction to completion and to isolate the crude this compound. Due to the deliquescent nature of this compound, a critical multi-step purification and dehydration process is necessary to obtain the final anhydrous product. This process involves the formation and subsequent decomposition of a this compound-etherate complex.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of anhydrous this compound.

Materials and Equipment

-

Ammonium thiocyanate (NH₄SCN), analytical reagent grade

-

Lithium hydroxide monohydrate (LiOH·H₂O), analytical reagent grade

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Petroleum ether (boiling range 40-60 °C)

-

Round-bottom flasks

-

Heating mantle with magnetic stirrer

-

Vacuum pump

-

Schlenk line or similar inert atmosphere apparatus

-

Glassware for filtration (e.g., Büchner funnel, fritted glass funnel)

-

Drying oven

Synthesis of Crude this compound

-

In a round-bottom flask, combine equimolar quantities of ammonium thiocyanate and lithium hydroxide monohydrate.

-

Gently heat the mixture using a heating mantle while stirring. The reaction mixture will become moist as the reaction proceeds and ammonia gas is evolved.

-

Continue heating and stirring until the evolution of ammonia gas ceases. This indicates the completion of the initial reaction.

-

Increase the temperature and apply a vacuum to the flask to remove the majority of the water present. The crude this compound will be obtained as a solid residue.

Purification and Dehydration via Etherate Formation

-

Transfer the crude this compound to a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a sufficient volume of anhydrous diethyl ether to dissolve the crude product. This compound is soluble in diethyl ether, while many impurities are not.

-

Stir the mixture to ensure complete dissolution of the this compound.

-

Filter the ethereal solution to remove any insoluble impurities.

-

Slowly add petroleum ether to the clear ethereal solution with stirring. This will cause the precipitation of a white, crystalline solid, which is the this compound-diethyl etherate complex.

-

Collect the precipitated etherate by filtration.

Final Dehydration to Anhydrous this compound

-

Transfer the collected this compound-diethyl etherate to a clean, dry flask.

-

Heat the flask under a high vacuum at a temperature of 110 °C.[1] This step will decompose the etherate complex, driving off the diethyl ether and any remaining traces of water.

-

Continue heating under vacuum until a constant weight is achieved, indicating that all volatile components have been removed.

-

The resulting white, crystalline solid is anhydrous this compound. Due to its highly hygroscopic nature, it must be handled and stored under strictly anhydrous conditions.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of anhydrous this compound.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Ammonium Thiocyanate (NH₄SCN) | 76.12 | 1 |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 1 |

| Product Property | Value | Reference |

| Molar Mass ( g/mol ) | 65.02 | |

| Melting Point (°C) | 274 | [1] |

| Density (g/cm³) | 1.44 | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water, ethanol, acetone; Insoluble in benzene | [1] |

Note: Specific yield data for this synthesis is not consistently reported in the literature and can vary based on experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of anhydrous this compound from ammonium thiocyanate.

Caption: Workflow for the synthesis of anhydrous this compound.

Safety Considerations

-

Ammonia Evolution: The initial reaction evolves ammonia gas, which is toxic and has a strong odor. The reaction should be performed in a well-ventilated fume hood.

-

Flammable Solvents: Diethyl ether and petroleum ether are highly flammable. All handling of these solvents should be conducted away from ignition sources.

-

Hygroscopic Product: Anhydrous this compound is extremely sensitive to moisture. All handling and storage of the final product must be under strictly anhydrous conditions, for example, in a glovebox or a desiccator.

Conclusion

The synthesis of anhydrous this compound from ammonium thiocyanate and lithium hydroxide is a well-established method. The key to obtaining a high-purity, anhydrous product lies in the careful execution of the purification and dehydration steps involving the formation and decomposition of the etherate complex. This technical guide provides the necessary details for researchers and professionals to successfully replicate this synthesis in a laboratory setting.

References

Unveiling the Structure of Lithium Thiocyanate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lithium thiocyanate (B1210189) monohydrate (LiSCN·H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the crystallographic parameters of its two known polymorphs, outlines the experimental procedures for their characterization, and presents a logical workflow for crystal structure analysis.

Introduction

Lithium thiocyanate monohydrate is a hygroscopic salt that has been identified to exist in two distinct polymorphic forms at different temperatures.[1] Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is paramount for elucidating their physicochemical properties and predicting their behavior in various applications. This guide focuses on the crystal structure analysis of the low-temperature α-phase and the high-temperature β-phase of LiSCN·H₂O, primarily based on the findings of Joos et al. (2022).[1]

Crystallographic Data

The crystallographic data for the α and β phases of this compound monohydrate are summarized below. These parameters define the unit cell and the symmetry of the crystal lattices.

Crystal Data and Structure Refinement Parameters

| Parameter | α-LiSCN·H₂O[1] | β-LiSCN·H₂O[1] |

| Crystal system | Monoclinic | Orthorhombic |

| Space group | C2/m | Pnam |

| a (Å) | 15.0271(3) | 13.22578(2) |

| b (Å) | 7.59742(1) | 7.06191(9) |

| c (Å) | 6.70700(1) | 8.16628(1) |

| α (°) | 90 | 90 |

| β (°) | 96.1470(6) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 761.32(2) | 762.724(2) |

| Z | 8 | 8 |

| Temperature | Room Temperature | > 49 °C |

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involves several key experimental stages, from the synthesis of high-quality single crystals to the collection and analysis of diffraction data.

Synthesis of this compound Monohydrate Single Crystals

Due to the hygroscopic nature of this compound, the synthesis of single crystals of its monohydrate requires careful control of atmospheric moisture. A generalized protocol is as follows:

-

Preparation of Anhydrous LiSCN: Anhydrous this compound is prepared by reacting lithium hydroxide (B78521) with ammonium (B1175870) thiocyanate. The resulting water is removed under vacuum.[2]

-

Hydration: The anhydrous LiSCN is then exposed to a controlled humid environment. This can be achieved by placing the anhydrous salt in a desiccator containing a saturated salt solution that maintains a specific relative humidity.

-

Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of LiSCN in a controlled environment. A seeded growth approach can be employed to obtain larger, higher-quality crystals. The temperature should be maintained below 49 °C to obtain the α-phase.

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a typical protocol for the collection and analysis of single-crystal X-ray diffraction data.

-

Crystal Mounting: A suitable single crystal of LiSCN·H₂O (typically 0.1-0.3 mm in each dimension) is selected under a microscope. Due to its hygroscopic nature, the crystal is coated in an inert oil (e.g., paraffin (B1166041) oil) and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data for the α-phase is collected at room temperature, while data for the β-phase is collected at a temperature above the transition point of 49 °C, using a temperature-controlled nitrogen stream.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.[1]

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations using ω and φ scans.

-

-

Data Processing:

-

Integration: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections.

-

Scaling and Absorption Correction: The integrated intensities are scaled and corrected for experimental factors, including X-ray absorption by the crystal.

-

-

Structure Solution and Refinement:

-

Structure Solution: The initial crystal structure model is determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates, and thermal parameters of the model are refined against the experimental data using a least-squares minimization algorithm to achieve the best possible fit.

-

Experimental Workflow

The logical flow of the crystal structure analysis of this compound monohydrate is illustrated in the following diagram.

References

An In-depth Technical Guide to the Physical Properties of Lithium Thiocyanate Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium thiocyanate (B1210189) (LiSCN) is a highly hygroscopic salt that readily forms hydrates, most notably the monohydrate (LiSCN·H₂O) and the dihydrate (LiSCN·2H₂O).[1] This technical guide focuses on the core physical properties of lithium thiocyanate dihydrate (LiSCN·2H₂O), a compound of interest in various fields including electrochemistry, material science, and as a reagent in organic synthesis.[2][3] Its properties, particularly its ionic conductivity and solubility, make it a subject of study for applications such as electrolytes in lithium-ion batteries.[2][3] This document provides a consolidated overview of its key physical data, detailed experimental protocols for its characterization, and logical workflows to guide researchers.

Core Physical and Chemical Properties

The fundamental properties of this compound dihydrate are summarized below. For comparative purposes, data for the anhydrous and monohydrate forms are also included where available.

Table 1: Key Physical and Chemical Properties of this compound and its Hydrates

| Property | This compound Dihydrate | This compound Monohydrate | This compound (Anhydrous) |

| Chemical Formula | LiSCN·2H₂O | LiSCN·H₂O | LiSCN |

| Molecular Weight | 101.05 g/mol (calculated) | 83.03 g/mol [4] | 65.02 g/mol [1] |

| CAS Number | 84372-58-7[1] | 123333-85-7[1][4] | 556-65-0[1] |

| Appearance | White, colorless crystalline solid[3][5][6] | White hygroscopic solid[1] | White hygroscopic solid[1] |

| Melting Point | 38 °C (100.4 °F; 311 K)[1] | 60 °C (140 °F; 333 K)[1] | 274 °C (525 °F; 547 K)[1] |

| Boiling Point | Decomposes | Decomposes | 550 °C (1022 °F; 823 K) (decomposition)[1] |

| Density | Not specified | Not specified | 1.44 g/cm³[1][7] |

| Solubility in Water | 54.5 g per 100 g of water at 25°C[8] | Soluble[1] | 125 g/100 ml[1] |

| Solubility in Organic Solvents | Soluble in alcohol[1] | Soluble in ethanol, methanol, 1-propanol, acetone; insoluble in benzene[1] | Soluble in ethanol, methanol, 1-propanol, acetone; insoluble in benzene[1] |

| Hygroscopicity | Hygroscopic[5] | Extremely hygroscopic[1] | Extremely hygroscopic[1] |

Crystallographic and Structural Data

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction. It crystallizes in an orthorhombic system.

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Crystal System | Orthorhombic[5] |

| Space Group | Pnma[1][5] |

| Lattice Parameters | a = 572.1(3) pmb = 809.3(4) pmc = 966.9(4) pm[5] |

| Formula Units per Cell (Z) | 4[5] |

| Coordination Geometry | The Li⁺ cation is in a sixfold coordination, arranged as a trans-octahedra [Li(OH₂)₄(NCS)₂]⁻.[5] It is coordinated by four water molecules and two nitrogen-attached thiocyanate anions.[5][9] |

| Bond Distances | S–C: 166 pmN≡C: 115 pmO–H1: 84 pmO–H2: 82 pm[10] |

| Bond Angles | N–C–S: 178°H1–O–H2: 110°[10] |

Spectroscopic Data

Vibrational spectroscopy is a key tool for characterizing this compound dihydrate.

-

Infrared (IR) and Raman Spectroscopy : The vibrational spectra for LiSCN·2H₂O show characteristic bands for the thiocyanate anion ([SCN]⁻) and water of hydration.[10] The C≡N stretching frequency is observed around 2050-2089 cm⁻¹.[10] The S-C stretch is located between 700 and 800 cm⁻¹.[11] The presence of water is confirmed by characteristic O-H stretching bands (ν(H₂O)) around 3393 cm⁻¹ and H-O-H bending bands (δ(H₂O)) around 1660 cm⁻¹.[10] In solution, the C≡N stretch for free SCN⁻ appears at ~2057 cm⁻¹, while the formation of contact ion pairs with Li⁺ shifts this peak to a higher frequency of ~2072 cm⁻¹.[11]

Experimental Protocols & Methodologies

This section details the methodologies used to determine the physical properties of this compound dihydrate.

Synthesis and Preparation

This compound dihydrate can be obtained from commercially available material or by hydration of the anhydrous form.[5] The anhydrous form is typically prepared first due to the compound's high hygroscopicity.[1]

-

Objective : To synthesize anhydrous LiSCN which can then be hydrated.

-

Protocol for Anhydrous LiSCN :

-

React lithium hydroxide (B78521) (LiOH) with ammonium (B1175870) thiocyanate (NH₄SCN) in an aqueous solution.[1]

-

Remove water under vacuum to obtain the crude solid product.[1]

-

Dissolve the resulting solid in a suitable organic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1][12]

-

Add petroleum ether to precipitate the ether or THF salt.[1]

-

Heat the resulting salt in a vacuum at 110 °C to yield the final anhydrous LiSCN.[1]

-

-

Protocol for LiSCN·2H₂O :

Single-Crystal X-ray Diffraction

This technique is used to determine the precise crystal structure, including lattice parameters and atomic positions.

-

Objective : To determine the three-dimensional crystal structure.

-

Protocol :

-

Select a suitable single crystal of LiSCN·2H₂O.

-

Due to its hygroscopic nature, the crystal must be sealed in a thin-walled glass capillary under a protective argon atmosphere to prevent water absorption or loss during the experiment.[10]

-

Mount the capillary on a goniometer of a single-crystal X-ray diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam while rotating the crystal.

-

Process the collected data to solve and refine the crystal structure, yielding parameters such as space group, cell dimensions, and atomic coordinates.[5][10]

-

Thermal Analysis (DSC/TG)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to study the thermal behavior, including melting and dehydration.

-

Objective : To analyze the thermal stability and phase transitions.

-

Protocol :

-

Place a precisely weighed sample (typically 5-10 mg) of LiSCN·2H₂O into an aluminum or ceramic crucible.

-

Place the crucible into the DSC/TG instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or helium).[13]

-

The TG curve will record the mass loss as a function of temperature, indicating the two-step dehydration process.[10]

-

The DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration and melting.[10] The melting point of the dihydrate is observed at 38 °C.[1]

-

Determination of Water of Hydration

A gravimetric method can confirm the number of water molecules in the hydrate (B1144303) formula.[14][15]

-

Objective : To experimentally determine the value of 'x' in LiSCN·xH₂O.

-

Protocol :

-

Heat a clean, empty porcelain crucible and lid to a high temperature for at least 10 minutes to remove any moisture, then cool to room temperature and weigh accurately.[14] Repeat until a constant weight is achieved.[16]

-

Add a known mass of the this compound dihydrate sample to the crucible and weigh it again.[16]

-

Gently heat the crucible containing the hydrate.[15] Water will be seen evolving as steam.[15]

-

Increase the heat gradually until all water has been driven off, resulting in the anhydrous salt.[15]

-

Cool the crucible and its contents to room temperature in a desiccator to prevent reabsorption of moisture and weigh it.[15]

-

Repeat the heating, cooling, and weighing process until a constant mass is obtained, ensuring all water of hydration has been removed.[16]

-

Calculate the mass of water lost and the mass of the remaining anhydrous LiSCN.

-

Convert the masses of anhydrous salt and water to moles. The ratio of moles of water to moles of anhydrous salt gives the value of 'x'.[14][17]

-

Visualized Workflows and Relationships

The following diagrams illustrate key experimental and conceptual relationships concerning this compound dihydrate.

Caption: Experimental workflow for the synthesis and characterization of LiSCN·2H₂O.

Caption: Reversible hydration states of this compound.

Conclusion

This compound dihydrate is a well-characterized crystalline solid with distinct physical, structural, and thermal properties. Its low melting point and hygroscopic nature are critical considerations for its handling and application. The detailed methodologies provided herein offer a standardized approach for researchers to verify its properties and explore its potential in advanced materials and chemical synthesis. The clear structural data from X-ray diffraction and the defined thermal behavior from DSC/TG analysis provide a solid foundation for its use in scientific and developmental research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ProChem, Inc. This compound Hydrate - High-Quality Material for Electrochemistry & Synthesis [prochemonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound hydrate | CH2LiNOS | CID 16211966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Single-Crystal Structures and Vibrational Spectra of Li[S... [degruyterbrill.com]

- 6. This compound hydrate CAS#: 123333-85-7 [amp.chemicalbook.com]

- 7. ANHYDROUS this compound (Journal Article) | OSTI.GOV [osti.gov]

- 8. Buy this compound hydrate | 123333-85-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-Crystal Structures and Vibrational Spectra of Li[S... [degruyterbrill.com]

- 11. osti.gov [osti.gov]

- 12. Synthesis and characterisation of two lithium-thiocyanate solvates with tetrahydrofuran: Li[SCN]·THF and Li[SCN]·2THF - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]

- 16. bu.edu [bu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility of Lithium Thiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of lithium thiocyanate (B1210189) (LiSCN) in organic solvents, with a particular focus on tetrahydrofuran (B95107) (THF). While qualitative solubility is established in various polar organic solvents, a notable gap exists in publicly available quantitative data. This document outlines the current understanding of LiSCN solubility, details the formation of solvates with THF, and provides robust experimental protocols for the precise determination of its solubility. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter in fields ranging from battery technology to synthetic chemistry and drug development.

Introduction

Lithium thiocyanate (LiSCN) is an inorganic salt with significant applications in various chemical processes due to its unique properties. It is known to be a hygroscopic, white solid that is soluble in a range of polar organic solvents.[1] The solubility of LiSCN in non-aqueous media is a fundamental physicochemical property that governs its utility in diverse applications, including as an electrolyte in lithium-ion batteries, a reagent in organic synthesis, and a component in certain pharmaceutical formulations.

This guide addresses the current knowledge gap regarding the quantitative solubility of LiSCN in common organic solvents like tetrahydrofuran (THF). It provides a consolidated source of qualitative information and presents detailed experimental workflows for researchers to determine precise solubility values.

Qualitative Solubility and Solvate Formation

This compound is known to be soluble in several polar organic solvents, including:

Conversely, it is reported to be insoluble in non-polar solvents such as benzene.[1]

A key aspect of the interaction between this compound and THF is the formation of stable solvates. Research has identified and characterized two such solvates: Li[SCN]·THF and Li[SCN]·2THF.[2][3] The formation of these solvates indicates a strong interaction between the lithium cation and the oxygen atom of the THF molecule, which influences the overall solubility of the salt in this solvent. The hygroscopic nature of LiSCN complicates its handling and the preparation of its anhydrous form, which is often a prerequisite for accurate solubility studies in organic solvents.[1]

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust framework for the experimental determination of this compound solubility in organic solvents. Given the hygroscopic nature of LiSCN, all procedures should be carried out under an inert and dry atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent the absorption of moisture, which can significantly affect the results.[5]

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7] It involves preparing a saturated solution, taking a known mass or volume of the clear supernatant, evaporating the solvent, and weighing the remaining solute.

4.1.1. Materials and Equipment

-

Anhydrous this compound (LiSCN)

-

Anhydrous organic solvent (e.g., THF)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Inert atmosphere glovebox or Schlenk line

-

Pre-weighed glass vials with airtight caps

-

Oven or vacuum oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous LiSCN to a known volume of the anhydrous organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The required time may need to be determined empirically.[5]

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5-10 mL) of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Dispense the filtered, saturated solution into a pre-weighed, dry glass vial and seal it immediately to prevent solvent evaporation.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in an oven or, preferably, in a vacuum oven at a temperature below the decomposition point of LiSCN.

-

Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating complete removal of the solvent.

-

4.1.3. Data Calculation

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry LiSCN)

-

Mass of dissolved LiSCN: (Mass of vial + dry LiSCN) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved LiSCN / Mass of solvent) x 100

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow.

Spectroscopic Method (UV-Vis)

This method relies on the formation of a colored complex with the thiocyanate ion, which can be quantified using UV-Vis spectrophotometry. The iron(III)-thiocyanate complex is a well-known example.[8]

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Anhydrous this compound

-

Anhydrous organic solvent (e.g., ethanol)

-

Iron(III) chloride (FeCl₃) solution in the same organic solvent

4.2.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of known concentration by dissolving a precise mass of anhydrous LiSCN in a specific volume of the organic solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the gravimetric method (Section 4.1.2) to prepare a saturated solution and collect a filtered sample.

-

-

Sample and Standard Analysis:

-

Take a precise aliquot of the filtered saturated solution and dilute it with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

To each standard solution and the diluted sample, add an excess of the iron(III) chloride solution to form the colored iron(III)-thiocyanate complex.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the complex.

-

4.2.3. Data Calculation

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Use the absorbance of the diluted sample and the calibration curve to determine the concentration of LiSCN in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Flow for Spectroscopic Solubility Determination

Caption: Spectroscopic method logical flow.

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of either the lithium cation or the thiocyanate anion.[9][10] This method is particularly useful for complex matrices or when high precision is required.

4.3.1. Materials and Equipment

-

HPLC system with a suitable detector (e.g., conductivity detector for ions or UV detector for thiocyanate after derivatization).

-

Appropriate HPLC column (e.g., ion-exchange or mixed-mode).[10]

-

Mobile phase as required for the chosen column and detector.

-

Volumetric flasks and pipettes.

-

Anhydrous this compound.

-

Anhydrous organic solvent.

4.3.2. Procedure

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying either Li⁺ or SCN⁻ in the chosen organic solvent. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of LiSCN in the organic solvent at known concentrations.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the gravimetric method (Section 4.1.2) to prepare a saturated solution and collect a filtered sample.

-

-

Sample and Standard Analysis:

-

Dilute a precise aliquot of the filtered saturated solution to a concentration within the calibration range.

-

Inject the standard solutions and the diluted sample into the HPLC system and record the chromatograms.

-

4.3.3. Data Calculation

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution.

Summary and Recommendations

The solubility of this compound in organic solvents, particularly THF, is a critical parameter for its application in various scientific and industrial fields. While qualitative data indicates good solubility in polar organic solvents, there is a pressing need for accurate quantitative data. The experimental protocols detailed in this guide—gravimetric, spectroscopic, and chromatographic methods—provide a robust framework for researchers to generate this vital information.

It is strongly recommended that all experimental work be conducted under stringent anhydrous conditions to mitigate the impact of the hygroscopic nature of LiSCN. The choice of method will depend on the available equipment and the required level of precision. For routine measurements, the gravimetric method offers a balance of simplicity and accuracy. For more complex systems or when higher sensitivity is needed, spectroscopic or chromatographic techniques are preferable. The generation and dissemination of such quantitative data will be invaluable to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterisation of two lithium-thiocyanate solvates with tetrahydrofuran: Li[SCN]·THF and Li[SCN]·2THF - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. webqc.org [webqc.org]

- 9. agilent.com [agilent.com]

- 10. HPLC Method for Separation of Sodium, Potassium, Lithium, and Ammonium on Primesep 100 Column | SIELC Technologies [sielc.com]

Anhydrous Lithium Thiocyanate: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Anhydrous lithium thiocyanate (B1210189) (LiSCN) is a salt of significant interest in various scientific fields, including as a chaotropic agent in drug development and a component in electrolyte solutions. However, its utility is intrinsically linked to its pronounced hygroscopic nature, which presents considerable challenges in its handling, storage, and application. This technical guide provides an in-depth overview of the hygroscopic properties of anhydrous LiSCN, detailed experimental protocols for its handling and moisture content determination, and best practices for maintaining its anhydrous state.

Hygroscopic Nature of Anhydrous LiSCN

Anhydrous LiSCN is classified as a highly hygroscopic material, readily absorbing moisture from the atmosphere. Upon exposure to ambient air, it can rapidly form hydrates, primarily lithium thiocyanate monohydrate (LiSCN·H₂O) and dihydrate (LiSCN·2H₂O). This water absorption can significantly alter the material's physical and chemical properties, impacting experimental outcomes and product performance.

Quantitative Analysis of Water Uptake

To provide a practical understanding, the following table summarizes the expected hygroscopic classification based on the European Pharmacopoeia, which can be determined experimentally.

| Hygroscopicity Classification | Weight Gain (% w/w) after 24h at 25°C and 80% RH |

| Non-hygroscopic | ≤ 0.2 |

| Slightly hygroscopic | > 0.2 and ≤ 2 |

| Hygroscopic | > 2 and ≤ 15 |

| Very hygroscopic | > 15 |

Table 1: Classification of Hygroscopicity. Anhydrous LiSCN is expected to fall into the "Very hygroscopic" category.

Experimental Protocols

Accurate and reproducible research involving anhydrous LiSCN necessitates meticulous experimental techniques to control its exposure to moisture.

Preparation of Anhydrous LiSCN

Commercial LiSCN is often available in hydrated forms. The preparation of anhydrous LiSCN from its hydrated counterpart is a critical step for many applications.

Protocol for Dehydration of this compound Hydrate:

-

Initial Drying: Place the hydrated LiSCN in a vacuum oven.

-

Heating: Gradually heat the sample to 100°C under vacuum.

-

Drying Period: Maintain these conditions for a minimum of 48 hours to ensure complete removal of water.

-

Cooling: After the drying period, allow the oven to cool to room temperature under vacuum before transferring the anhydrous LiSCN to a desiccator or an inert atmosphere glovebox.

Determination of Water Content

Verifying the anhydrous state of LiSCN is crucial. The Karl Fischer titration is the gold standard method for the accurate determination of water content in solids.[2][3][4]

Protocol for Karl Fischer Titration of Anhydrous LiSCN:

-

Apparatus: Utilize a coulometric or volumetric Karl Fischer titrator. For trace amounts of water, the coulometric method is preferred.[4]

-

Sample Handling: Due to the highly hygroscopic nature of anhydrous LiSCN, all sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent moisture absorption from the air.

-

Titration: a. Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable endpoint to eliminate any residual water in the solvent. b. Quickly and accurately weigh a sample of the anhydrous LiSCN in the dry environment. c. Immediately transfer the sample to the titration vessel. d. Start the titration and record the amount of titrant consumed to reach the endpoint.

-

Calculation: The instrument's software will calculate the water content in ppm or percentage based on the titrant consumption.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique used to measure the rate and amount of solvent vapor absorbed by a sample at a specified temperature and relative humidity.[5][6][7] This is the primary method for generating a water sorption isotherm.

General Protocol for DVS Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the anhydrous LiSCN sample in the DVS instrument's sample pan.

-

Drying: Start the experiment with a drying step, typically at 0% RH, until the sample mass stabilizes.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument will hold the RH constant until the sample mass reaches equilibrium.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: The instrument's software plots the change in mass versus relative humidity, generating the sorption and desorption isotherms.

Handling and Storage of Anhydrous LiSCN

Strict adherence to proper handling and storage procedures is paramount to maintain the anhydrous state of LiSCN.[8][9][10][11]

Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat should be worn.

Handling Environment

-

Glovebox: For optimal results and to prevent moisture contamination, all handling of anhydrous LiSCN should be performed in a glovebox with an inert atmosphere (e.g., argon or nitrogen) and low humidity levels.

-

Fume Hood: If a glovebox is not available, work should be conducted in a fume hood with good ventilation, minimizing exposure time to the atmosphere as much as possible.

Storage

-

Containers: Store anhydrous LiSCN in tightly sealed, airtight containers. Containers with rubber seals or PTFE-lined caps (B75204) are recommended.

-

Desiccator: For short-term storage outside of a glovebox, a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide) is essential.

-

Inert Atmosphere: For long-term storage, sealing the container under an inert gas is the best practice.

Visualizing Workflows and Relationships

To aid in understanding the critical procedures and concepts, the following diagrams illustrate key workflows and relationships.

Conclusion

The extremely hygroscopic nature of anhydrous LiSCN demands a rigorous and informed approach to its handling and use. By understanding its propensity to absorb atmospheric moisture and implementing the detailed protocols for dehydration, moisture content analysis, and proper handling and storage, researchers can ensure the integrity of their experiments and the reliability of their results. The use of controlled atmosphere environments, such as gloveboxes, and precise analytical techniques like Karl Fischer titration and Dynamic Vapor Sorption, are indispensable tools for working with this valuable but challenging compound.

References

- 1. Optimizing Salt Leakage Mitigation and Comparing Sorption–Desorption Characteristics of Polyacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. cscscientific.com [cscscientific.com]

- 5. skpharmteco.com [skpharmteco.com]

- 6. ardena.com [ardena.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. prochemonline.com [prochemonline.com]

An In-depth Technical Guide to the Vibrational Modes of the Thiocyanate Ion in Lithium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational modes of the thiocyanate (B1210189) (SCN⁻) ion when paired with a lithium cation (Li⁺) in the form of lithium thiocyanate (LiSCN). Understanding these vibrational characteristics is crucial for applications ranging from electrolyte design in lithium-ion batteries to the use of thiocyanate as a vibrational reporter in complex chemical and biological systems. This document details the fundamental vibrational modes, presents quantitative data in various solvents, outlines detailed experimental protocols for their characterization, and provides a logical workflow for such investigations.

Fundamental Vibrational Modes of the Thiocyanate Ion

The thiocyanate ion is a linear triatomic anion with three characteristic vibrational modes:

-

C≡N Stretching Mode (ν₁): This is a high-frequency, intense vibration typically observed in the 2000-2100 cm⁻¹ region of the infrared spectrum.[1][2] Its high extinction coefficient and sensitivity to the local environment make it an excellent vibrational reporter.[2]

-

C-S Stretching Mode (ν₃): This mode appears at a lower frequency, generally between 700 and 800 cm⁻¹.[3] Its position can be influenced by the solvent and the nature of ion pairing.[2][3]

-

S-C-N Bending Mode (δ₂): This is a degenerate bending vibration. While less commonly reported in the context of LiSCN solutions compared to the stretching modes, its frequency is also sensitive to the molecular environment.

In solutions of LiSCN, the thiocyanate ion can exist in different states, primarily as a "free" ion surrounded by solvent molecules or as a "contact ion pair" (CIP) where it is directly associated with a lithium cation.[2][3] These different environments lead to distinct vibrational frequencies, particularly for the C≡N stretching mode.

Quantitative Data Presentation

The vibrational frequencies of the thiocyanate ion in LiSCN are sensitive to the solvent environment. The following tables summarize the observed frequencies for the C≡N and C-S stretching modes in various solvents.

Table 1: C≡N Stretching Frequencies of LiSCN in Different Solvents

| Solvent | Free SCN⁻ (cm⁻¹) | Li⁺-SCN⁻ Contact Ion Pair (cm⁻¹) |

| Various Solvents (General) | ~2057[2][3] | ~2072[2][3] |

| Dimethylformamide (DMF) | 2057[3] | 2072[3] |

| Ethyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide (ECPC) | 2057[3] | 2072[3] |

Table 2: C-S Stretching Frequencies of LiSCN in Different Solvents

| Solvent | C-S Stretch (cm⁻¹) |

| Gamma-Butyrolactone (GBL) | >750[3] |

| Tetraglyme (G4) | >750[3] |

| Dimethylformamide (DMF) | ~730[3] |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | ~730[3] |

| N-Methyl-2-pyrrolidone (NMP) | ~730[3] |

Note: Data for the S-C-N bending mode in LiSCN solutions is not extensively reported in the surveyed literature.

Experimental Protocols

The characterization of the vibrational modes of LiSCN is primarily achieved through various spectroscopic techniques. Detailed methodologies for the key experiments are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for observing the vibrational modes of molecules.

Methodology:

-

Sample Preparation: Prepare a solution of LiSCN in the desired solvent at a specific concentration (e.g., 0.1 M).[3]

-

Instrumentation: Utilize a commercial FTIR spectrometer (e.g., Bruker Tensor 27) equipped with a Mercury Cadmium Telluride (MCT) liquid nitrogen-cooled detector.[4]

-

Measurement:

-

Use a sample cell with calcium fluoride (B91410) (CaF₂) windows, separated by a Teflon spacer (e.g., 25 µm).[4]

-

Record the spectrum at a resolution of 0.5 cm⁻¹.[4]

-

Average a sufficient number of scans (e.g., 40) to ensure a good signal-to-noise ratio.[4]

-

Collect a background spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to obtain the spectrum of the solute.

-

-

Data Analysis: Analyze the positions and intensities of the absorption bands corresponding to the C≡N and C-S stretching modes.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is particularly useful for obtaining spectra of liquids and for probing low-frequency modes.

Methodology:

-

Sample Preparation: Prepare LiSCN solutions of varying concentrations in the chosen solvent.

-

Instrumentation: Employ an FTIR spectrometer (e.g., Bruker Tensor 27) fitted with an ATR accessory containing a suitable crystal (e.g., diamond/ZnSe).[4] A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector can be used.[4]

-

Measurement:

-

Data Analysis: After background subtraction, analyze the vibrational bands. This technique is particularly effective for observing the C-S stretching mode.[3]

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations.

Methodology (General Protocol):

-

Sample Preparation: Prepare LiSCN solutions in the solvent of interest. Samples can be contained in glass vials or quartz cuvettes.

-

Instrumentation: A typical Raman setup includes:

-

A monochromatic laser source (e.g., a frequency-doubled Nd:YAG laser at 532 nm).

-

Focusing and collection optics.

-

A spectrometer to disperse the scattered light.

-

A sensitive detector (e.g., a CCD camera).

-

-

Measurement:

-

Direct the laser beam onto the sample.

-

Collect the Raman scattered light, typically at a 90° or 180° (backscattering) geometry.

-

Filter out the intense Rayleigh scattering.

-

Record the Raman spectrum over the desired frequency range.

-

-

Data Analysis: Identify and analyze the Raman shifts corresponding to the vibrational modes of the thiocyanate ion.

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is an advanced technique that can reveal couplings between vibrational modes and provide insights into molecular dynamics and the nature of ion pairing.[2][3]

Methodology:

-

Instrumentation: A specialized ultrafast laser setup is required, which typically includes:[4]

-

A Ti:Sapphire amplifier operating at a high repetition rate (e.g., 5 kHz).[4]

-

An optical parametric amplifier (OPA) to generate mid-IR pulses.[4]

-

A pulse shaping setup to create a sequence of three femtosecond IR pulses (k₁, k₂, k₃).[4]

-

A monochromator and a multi-channel MCT detector for signal detection.[4]

-

-

Measurement:

-

The three IR pulses are focused onto the sample in a "boxcar" geometry.[4]

-

A fourth pulse, the local oscillator (LO), is used for heterodyned detection of the emitted photon echo signal in the phase-matched direction (-k₁ + k₂ + k₃).[4]

-

The time delays between the pulses (τ, the coherence time, and Tᵤ, the waiting time) are systematically varied.[4]

-

-

Data Analysis: The collected data is Fourier transformed to generate a 2D spectrum with two frequency axes. The diagonal peaks correspond to the fundamental vibrational transitions, while cross-peaks indicate coupling or chemical exchange between different vibrational modes. Analysis of the 2D line shapes as a function of waiting time can reveal information about spectral diffusion and the dynamics of ion pairing.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental investigation of LiSCN vibrational modes and the fundamental vibrational modes of the thiocyanate ion.

Caption: Experimental workflow for investigating LiSCN vibrational modes.

Caption: Vibrational modes of the thiocyanate ion.

References

An In-depth Technical Guide to FTIR and Raman Spectroscopy of Lithium Thiocyanate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterization of lithium thiocyanate (B1210189) (LiSCN) solutions. It is designed to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize vibrational spectroscopy to study ion solvation, ion pairing, and solution structure. This guide details the fundamental principles, experimental protocols, and data interpretation, supported by quantitative data and visual aids.

Introduction to Vibrational Spectroscopy of Electrolyte Solutions

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful non-destructive approach to probe the molecular interactions in electrolyte solutions.[1][2][3] These methods are sensitive to the local chemical environment of molecules and ions, providing insights into phenomena such as ion-solvent interactions, the formation of contact ion pairs (CIPs), and the overall solution structure.[4]

For lithium thiocyanate solutions, the thiocyanate anion (SCN⁻) serves as an excellent spectroscopic probe. Its distinct vibrational modes, particularly the C≡N stretch, are sensitive to coordination with the lithium cation (Li⁺), leading to discernible spectral shifts that allow for the quantification of different ionic species in solution.

Vibrational Modes of the Thiocyanate Anion

The linear SCN⁻ anion has three fundamental vibrational modes that are active in both FTIR and Raman spectroscopy:

-

C≡N Stretching Mode (ν₁): This is the most intense and widely studied vibration, appearing in the 2000-2100 cm⁻¹ region. Its frequency is highly sensitive to the immediate chemical environment of the anion.

-

S-C Stretching Mode (ν₂): This mode is found in the 700-800 cm⁻¹ range.[5]

-

S-C-N Bending Mode (δ): This is a doubly degenerate bending vibration observed in the 400-500 cm⁻¹ region.

The formation of a contact ion pair between Li⁺ and the SCN⁻ anion perturbs these vibrational modes, resulting in characteristic frequency shifts.

Data Presentation: Spectroscopic Signatures of LiSCN in Various Solvents

The equilibrium between "free" solvated thiocyanate ions and Li⁺SCN⁻ contact ion pairs is highly dependent on the solvent's properties, such as its polarity and coordinating ability. This is reflected in the vibrational spectra.

FTIR Spectroscopy Data

The C≡N stretching region in the FTIR spectrum is particularly informative. A band around ~2057 cm⁻¹ is typically assigned to the "free" SCN⁻ anion, while a higher frequency band at ~2072 cm⁻¹ is characteristic of the Li⁺SCN⁻ contact ion pair.[5] The relative intensities of these two bands can be used to study the extent of ion pairing.

| Solvent | "Free" SCN⁻ (cm⁻¹) | Li⁺SCN⁻ CIP (cm⁻¹) | S-C Stretch (cm⁻¹) | S-C-N Bend (cm⁻¹) |

| Acetonitrile | ~2055 | ~2073 | - | - |

| Dimethylformamide (DMF) | ~2057 | ~2072 | ~730 | - |

| Dimethyl Sulfoxide (DMSO) | ~2055 | ~2075 | - | - |

| Propylene Carbonate (PC) | ~2054 | ~2072 | - | - |

| Tetrahydrofuran (THF) | ~2064 (N-bonded) | - | - | - |

| Methanol | - | ~2101 | - | - |

| γ-Butyrolactone (GBL) | ~2057 | ~2072 | >750 | ~475, ~479 |

| Tetraglyme (G4) | ~2057 | ~2072 | >750 | ~475, ~479 |

| N-Methyl-2-pyrrolidone (NMP) | ~2057 | ~2072 | ~730 | - |

Note: The exact peak positions can vary slightly depending on the concentration and specific experimental conditions. The S-C stretch and S-C-N bend are often broader and more complex than the C≡N stretch.

Raman Spectroscopy Data

Raman spectroscopy provides complementary information. The C≡N stretching mode is also prominent in the Raman spectrum and shows similar shifts upon ion pairing. Due to the different selection rules, the relative intensities of the bands may differ from those in the FTIR spectrum.

| Solvent | "Free" SCN⁻ (cm⁻¹) | Li⁺SCN⁻ CIP (cm⁻¹) |

| Aqueous Solution | ~2066 | - |

| Dimethyl Sulfoxide (DMSO) | ~2055 | ~2075 |

| Propylene Carbonate (PC) | - | - |

Note: Quantitative Raman data for LiSCN in various organic solvents is less commonly reported in the literature compared to FTIR data.

Experimental Protocols

Sample Preparation

-

Drying of LiSCN: this compound is hygroscopic. It should be dried in a vacuum oven at a temperature of 100-110 °C for at least 24 hours prior to use to remove any water content.

-

Solvent Preparation: Solvents should be of high purity and dried using appropriate methods (e.g., molecular sieves) to minimize water content, which can interfere with the spectra and the ionic interactions.

-

Solution Preparation: Prepare a stock solution of LiSCN in the desired solvent by weight. Solutions of varying concentrations can then be prepared by volumetric dilution of the stock solution. All preparations should be carried out in a controlled atmosphere, such as a glovebox, to prevent moisture contamination.

FTIR Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector, such as a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector, is recommended for high sensitivity.

-

Sampling Method:

-

Transmission: For the C≡N stretching region, a liquid transmission cell with windows transparent in the mid-IR range (e.g., CaF₂, BaF₂, or KBr) is suitable. The path length of the cell should be chosen to avoid saturation of the detector (typically 25-100 µm).

-

Attenuated Total Reflectance (ATR): For aqueous solutions or to observe lower frequency modes like the S-C stretch and S-C-N bend, an ATR accessory with a suitable crystal (e.g., diamond or zinc selenide) is often preferred.

-

-

Data Acquisition:

-

Record a background spectrum of the pure solvent in the same cell and under the same conditions as the sample spectrum.

-

Record the spectrum of the LiSCN solution.

-

For quantitative analysis, ensure that the absorbance is within the linear range of the detector.

-

A spectral resolution of 1-2 cm⁻¹ is generally sufficient.

-

-

Data Processing:

-

Subtract the solvent spectrum from the solution spectrum to obtain the spectrum of the solute. Care must be taken as solvent bands can shift upon addition of the salt.

-

Perform baseline correction if necessary.

-

To quantify the different species, the overlapping bands in the C≡N stretching region can be deconvoluted using peak fitting software, applying Gaussian, Lorentzian, or Voigt profiles.

-

Raman Spectroscopy Protocol

-

Instrumentation: A confocal Raman spectrometer equipped with a laser excitation source and a high-sensitivity detector (e.g., a charge-coupled device, CCD) is typically used.

-

Excitation Laser: A common choice is a 532 nm or 785 nm laser. The laser power should be optimized to maximize the Raman signal while avoiding sample heating or degradation.[6]

-

Sampling:

-

Solutions can be held in glass vials or cuvettes.

-

A backscattering geometry is commonly employed.

-

-

Data Acquisition:

-

Acquire a spectrum of the pure solvent for reference.

-

Acquire the spectrum of the LiSCN solution.

-

The acquisition time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the solvent spectrum from the solution spectrum.

-

Perform baseline correction, particularly to remove any fluorescence background.

-

Peak fitting can be used for quantitative analysis of the different ionic species.

-

Visualization of Key Concepts

Ion Pairing Equilibrium

The primary process observed in these solutions is the equilibrium between solvent-separated ions and contact ion pairs.

Caption: Equilibrium between solvated ions and contact ion pairs in LiSCN solutions.

Experimental Workflow for Spectroscopic Analysis

The general workflow for analyzing LiSCN solutions using vibrational spectroscopy is outlined below.

Caption: A typical workflow for the spectroscopic analysis of LiSCN solutions.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for elucidating the complex solution chemistry of this compound. By carefully analyzing the vibrational spectra of the SCN⁻ anion, researchers can gain detailed insights into ion solvation and the formation of contact ion pairs, which are crucial for understanding the properties and performance of these solutions in various applications, from battery electrolytes to reaction media in drug development. This guide provides the foundational knowledge and practical protocols to effectively employ these techniques for the study of LiSCN and other electrolyte systems.

References

In-Depth Technical Guide to the Thermal Decomposition Analysis of Lithium Thiocyanate Solvates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of lithium thiocyanate (B1210189) (LiSCN) solvates. It details the experimental protocols for key analytical techniques, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outlines the decomposition pathways and evolved gases for different solvated forms of LiSCN. This document is intended to serve as a valuable resource for researchers in materials science, particularly those involved in the development of electrolytes for lithium-ion batteries, as well as for professionals in the pharmaceutical industry interested in the stability of solvated compounds.

Introduction

Lithium thiocyanate is a highly hygroscopic salt that readily forms solvates with a variety of solvents, including water and organic molecules like tetrahydrofuran (B95107) (THF). The thermal stability of these solvates is a critical parameter influencing their application, storage, and safety. Understanding their decomposition behavior is paramount for their use in energy storage devices and as reagents in chemical synthesis. This guide focuses on the thermal decomposition of two well-characterized THF solvates, Li[SCN]·THF and Li[SCN]·2THF, and also discusses the thermal behavior of this compound hydrates.

Experimental Protocols

The thermal analysis of this compound solvates is primarily conducted using thermogravimetric analysis (TGA), often coupled with mass spectrometry (MS) for evolved gas analysis (EGA), and differential scanning calorimetry (DSC).

Synthesis of this compound Solvates

Li[SCN]·THF and Li[SCN]·2THF: These solvates can be synthesized from solutions of anhydrous LiSCN in tetrahydrofuran. Both compounds are noted to be very hygroscopic and exhibit slow decomposition even at room temperature.[1][2][3]

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is a powerful technique that provides information on the mass loss of a sample as a function of temperature, while simultaneously identifying the gaseous species evolved during decomposition.

-

Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer.

-

Sample Preparation: A small quantity of the solvate is placed in an alumina (B75360) crucible.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

Heating Program: A linear heating ramp is applied, for example, from room temperature to 600 °C at a rate of 10 K/min.

-

Data Collection: The mass loss of the sample is recorded as a function of temperature. Simultaneously, the mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the evolved gases.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the solvate are hermetically sealed in an aluminum pan.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained.

-

Heating Program: A controlled heating and cooling cycle is applied, for example, heating from room temperature to 300 °C at a rate of 10 K/min.

-

Data Collection: The heat flow to the sample is recorded against temperature, revealing endothermic and exothermic events.

Thermal Decomposition of this compound Tetrahydrofuran (THF) Solvates

The thermal behavior of Li[SCN]·THF and Li[SCN]·2THF has been investigated using TGA-MS and DSC.[1][2][3]

Quantitative TGA and DSC Data

| Solvate | Decomposition Step | Temperature Range (°C) | Mass Loss (Observed) | Mass Loss (Theoretical) | Evolved Species (m/z) | DSC Event (Peak Temp.) |

| Li[SCN]·THF | 1. Desolvation | 50 - 150 | ~52% | 52.2% | THF (72) | Endotherm (~100 °C) |

| 2. Decomposition of LiSCN | > 300 | - | - | CS₂, (CN)₂ | Endotherm | |

| Li[SCN]·2THF | 1. Desolvation (first THF) | 50 - 100 | ~35% | 34.5% | THF (72) | Endotherm (~80 °C) |

| 2. Desolvation (second THF) | 100 - 170 | ~35% | 34.5% | THF (72) | Endotherm (~150 °C) | |

| 3. Decomposition of LiSCN | > 300 | - | - | CS₂, (CN)₂ | Endotherm |

Note: The specific peak temperatures and enthalpy values from DSC, as well as the exact onset and end temperatures for TGA, are dependent on the experimental conditions, particularly the heating rate.

Decomposition Pathway

The thermal decomposition of the THF solvates proceeds in distinct steps. First, the loosely bound THF molecules are released at lower temperatures. This is followed by the decomposition of the anhydrous LiSCN at significantly higher temperatures. The decomposition of the thiocyanate anion is a complex process that can yield various gaseous products, including carbon disulfide (CS₂) and cyanogen (B1215507) ((CN)₂).

Thermal Decomposition of this compound Hydrates

This compound is known to form a monohydrate (LiSCN·H₂O) and a dihydrate (LiSCN·2H₂O). Their thermal stability is of interest for applications where exposure to moisture is a concern.

Quantitative TGA and DSC Data

| Solvate | Decomposition Step | Temperature Range (°C) | Mass Loss (Observed) | Mass Loss (Theoretical) | Evolved Species (m/z) | DSC Event (Peak Temp.) |

| LiSCN·2H₂O | 1. Dehydration to Monohydrate | ~40 - 100 | ~17% | 17.8% | H₂O (18) | Endotherm (~60-80 °C) |

| 2. Dehydration to Anhydrous | ~100 - 180 | ~17% | 17.8% | H₂O (18) | Endotherm (~120-150 °C) | |

| 3. Decomposition of LiSCN | > 300 | - | - | CS₂, (CN)₂ | Endotherm | |

| LiSCN·H₂O | 1. Dehydration to Anhydrous | ~100 - 180 | ~22% | 21.7% | H₂O (18) | Endotherm (~120-150 °C) |

| 2. Decomposition of LiSCN | > 300 | - | - | CS₂, (CN)₂ | Endotherm |

Note: The dehydration of hydrated salts can be a multi-step process, and the specific temperatures can vary with factors such as atmospheric water vapor pressure and heating rate.

Decomposition Pathway

Similar to the THF solvates, the hydrated forms of this compound first lose their water of crystallization upon heating, followed by the decomposition of the anhydrous salt at higher temperatures. The dehydration of the dihydrate may proceed through a stable monohydrate intermediate.

General Experimental Workflow

The overall workflow for the thermal decomposition analysis of a this compound solvate involves synthesis, characterization, and thermal analysis.

Conclusion

The thermal decomposition of this compound solvates is a multi-step process that is highly dependent on the nature of the solvating molecule. Desolvation typically occurs at lower temperatures, followed by the decomposition of the thiocyanate salt at temperatures exceeding 300 °C. The use of coupled techniques such as TGA-MS is essential for a complete understanding of the decomposition pathway, including the identification of evolved gases. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with these materials, enabling better control over their applications and ensuring their safe handling and storage.

References

The Phase Diagram of the Lithium Thiocyanate-Water System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of the lithium thiocyanate-water (LiSCN-H₂O) system. Understanding the phase behavior of this system is critical for applications ranging from electrolyte formulation in battery technology to its use as a reagent in chemical synthesis and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the experimental workflow and the phase diagram itself.

Quantitative Data

The phase behavior of the LiSCN-H₂O system is characterized by the formation of several hydrated species, each with distinct thermal properties. The following tables summarize the key transition points and solubility data available in the literature.

Table 1: Melting Points of Lithium Thiocyanate (B1210189) and its Hydrates

| Compound | Formula | Melting Point (°C) | Notes |

| Anhydrous this compound | LiSCN | 274 | Decomposes at 550 °C.[1] |

| This compound Monohydrate | LiSCN·H₂O | 60 | Supercools upon melting and recrystallizes at 36 °C.[1] |

| This compound Dihydrate | LiSCN·2H₂O | 38 | [1] |

Table 2: Stability Ranges of this compound Hydrates

| Temperature Range (°C) | Stable Solid Phase |

| +43.3 to +1 | LiSCN·2H₂O (Dihydrate)[2] |

| +1 to -56 | LiSCN·3H₂O (Trihydrate)[2] |

| -56 to -92 | LiSCN·5H₂O (Pentahydrate)[2] |

Table 3: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 125[1] |

Experimental Protocols

The determination of a phase diagram for a salt-water system like LiSCN-H₂O involves several key experimental techniques. The following protocols are generalized methodologies based on standard practices for such systems.

Determination of Solubility (Polythermal Method)

This method involves preparing solutions of known concentrations and determining the temperature at which crystallization begins upon cooling.

-

Preparation of Samples: Prepare a series of LiSCN solutions in water with varying concentrations in sealed test tubes.

-

Heating: Heat the test tubes in a water bath with constant stirring until all the solid LiSCN is completely dissolved.

-

Cooling and Observation: Slowly cool the solutions while continuously stirring and monitoring the temperature with a calibrated thermometer.

-

Record Saturation Temperature: Record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

Repeat: Repeat this process for all prepared concentrations.

-

Data Analysis: Plot the solubility (in g LiSCN / 100 g H₂O) as a function of the saturation temperature to construct the solubility curve.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying phase transitions such as melting, crystallization, and hydrate (B1144303) formations.

-

Sample Preparation: Accurately weigh a small amount of the LiSCN solution of a known concentration into a DSC pan and hermetically seal it.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -100 °C) to ensure complete solidification.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above all expected transitions (e.g., 100 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting low temperature at a controlled rate.

-

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating curve correspond to melting points (of ice, hydrates, or eutectic mixture), and exothermic peaks on the cooling curve correspond to crystallization events. The peak onset temperature is typically taken as the transition temperature.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the LiSCN-H₂O phase diagram.

Phase Diagram of the this compound-Water System

The following diagram represents a qualitative phase diagram for the LiSCN-H₂O system based on the available data. It illustrates the general features, including the solubility curves for different hydrates, the eutectic point, and the different phase regions. The exact temperatures and compositions for all phase boundaries would require more detailed experimental data.

References

An In-depth Technical Guide to the Coordination Chemistry of Lithium Ions with Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of lithium ions with the thiocyanate (B1210189) anion (SCN⁻). It delves into the structural and spectroscopic characteristics of lithium-thiocyanate complexes, outlines detailed experimental protocols for their study, and explores their applications in various scientific and industrial fields.

Introduction to Lithium-Thiocyanate Coordination

The interaction between the lithium cation (Li⁺) and the thiocyanate anion is of significant interest due to the ambidentate nature of the SCN⁻ ligand, which can coordinate through either its nitrogen or sulfur atom. This versatility in bonding, coupled with the small size and high charge density of the lithium ion, leads to a rich and complex coordination chemistry. The nature of the solvent, concentration, and temperature all play crucial roles in determining the structure and speciation of the resulting complexes, which can exist as contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or larger aggregates.[1][2] Understanding these interactions is vital for applications ranging from electrolyte design in lithium-ion batteries to reagents in organic synthesis.[3][4]

Structural Elucidation of Lithium-Thiocyanate Complexes